2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione

Description

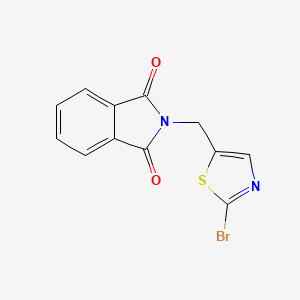

2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione is a phthalimide derivative featuring a brominated thiazole ring attached via a methylene bridge to the isoindoline-1,3-dione core. The bromothiazole moiety may enhance bioactivity, such as antimicrobial or kinase inhibitory properties, while the phthalimide core contributes to rigidity and π-π stacking interactions .

Properties

IUPAC Name |

2-[(2-bromo-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrN2O2S/c13-12-14-5-7(18-12)6-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYVNFCZYZQFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40846767 | |

| Record name | 2-[(2-Bromo-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40846767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917946-67-9 | |

| Record name | 2-[(2-Bromo-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40846767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-bromo-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione typically begins with commercially available phthalic anhydride and 2-bromothiazole.

Reaction Steps:

Industrial Production Methods:

- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the isoindoline-1,3-dione moiety, potentially converting it to isoindoline derivatives.

Substitution: The bromine atom on the thiazole ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in polar aprotic solvents like DMF or DMSO.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Isoindoline derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 HDAC6 Inhibition

Recent patents indicate that 2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione serves as a promising HDAC6 inhibitor. Histone deacetylases (HDACs) are crucial in regulating gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition of HDAC6 can lead to increased acetylation of histones and non-histone proteins, which may enhance the expression of tumor suppressor genes and decrease cell proliferation in cancer cells .

1.2 Anticancer Activity

The compound has shown significant antitumor activity against various cancer cell lines. In studies conducted by the National Cancer Institute (NCI), this compound exhibited a mean growth inhibition (GI50) value of 15.72 µM against human tumor cells, indicating its potential as an anticancer agent . The compound's efficacy suggests it could be developed further for therapeutic applications in oncology.

Pharmacological Studies

2.1 Synthesis and Characterization

The synthesis of this compound involves multi-step reactions that yield a compound with favorable drug-like properties. Characterization techniques such as NMR and LC-MS confirm the structure and purity of the synthesized product .

2.2 Mechanism of Action

The mechanism through which this compound exerts its effects involves the modulation of cellular signaling pathways associated with cancer progression. By inhibiting HDAC6, it may disrupt the deacetylation processes that facilitate tumor growth and metastasis .

Mechanism of Action

The exact mechanism of action of 2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione depends on its specific application. Generally, the compound may exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

Pathways Involved: Inhibition of key biochemical pathways, such as those involved in cell proliferation or microbial growth.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazole-Containing Derivatives

- 2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione (CAS 1446282-12-7): Structure: Bromine and methyl groups at positions 4 and 5 of the thiazole ring, directly attached to the isoindoline-dione. Properties: Molecular weight 323.17, density 1.776 g/cm³, predicted acidity (pKa) 0.15 .

2-(2-(4-Methylthiazol-5-yl)ethyl)isoindoline-1,3-dione (CAS 36956-91-9):

Heterocyclic Derivatives

- (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione: Structure: Oxazolidinone ring instead of thiazole. Synthesis: Chiral HPLC confirms 100% enantiomeric excess, synthesized via stereoselective routes . Comparison: The oxazolidinone group imparts distinct hydrogen-bonding capabilities, making it relevant for antibacterial applications (e.g., linezolid analogs).

- 2-((3-Phenylisoxazol-5-yl)methyl)isoindoline-1,3-dione (CAS 478048-73-6): Structure: Isoxazole ring with a phenyl substituent.

Physicochemical Properties

*Estimated based on structural similarity to .

Biological Activity

2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione is a synthetic organic compound classified as an isoindoline-1,3-dione derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- IUPAC Name : 2-[(2-bromo-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione

- Molecular Formula : C₁₂H₇BrN₂O₂S

- Molecular Weight : 323.17 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in various biochemical pathways, influencing processes such as cell proliferation and apoptosis.

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

Biological Activities

Research has indicated that derivatives of isoindoline compounds exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various bacterial and fungal strains.

- Anticancer Properties : Isoindoline derivatives are being investigated for their potential to inhibit tumor growth by targeting cancer cell signaling pathways.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory mediators.

Case Studies and Research Findings

Several studies have explored the biological activity of isoindoline derivatives:

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : Phthalic anhydride and 2-bromothiazole.

- Reaction Conditions : The reaction conditions are optimized for yield and purity, often employing continuous flow reactors for industrial applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-((2-Bromothiazol-5-yl)methyl)isoindoline-1,3-dione, and how can purity be optimized?

- Methodological Answer : A common approach involves refluxing 2-aminothiazole derivatives with isoindoline-1,3-dione precursors in acetic acid with sodium acetate as a base (e.g., 3–5 hours under acidic conditions). Post-synthesis, purity is enhanced via recrystallization using DMF/acetic acid mixtures and washing with ethanol/diethyl ether to remove unreacted intermediates . Structural validation requires X-ray crystallography (as demonstrated for related isoindoline derivatives) and spectroscopic techniques (e.g., IR, NMR) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond lengths/angles and confirms bromothiazole substitution patterns, as shown in analogous bromo-isoindoline structures .

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1746–1778 cm⁻¹) and C-Br vibrations (~600–650 cm⁻¹) .

- NMR : ¹H/¹³C NMR distinguishes methylene (-CH₂-) linkages between thiazole and isoindoline moieties, with bromine-induced deshielding in aromatic regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different reaction conditions?

- Methodological Answer : Systematic comparison of variables (e.g., catalysts, solvents, reflux duration) is essential. For example, substituting acetic acid with ionic liquids (e.g., [HMIm]BF₄) or optimizing stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to thiazole) may improve yields. Discrepancies should be analyzed via HPLC to quantify byproducts and kinetic studies to assess reaction pathways .

Q. What experimental frameworks assess the environmental fate of this compound in ecological systems?

- Methodological Answer : Adopt a tiered approach:

- Phase 1 (Lab) : Determine physicochemical properties (logP, hydrolysis rates) using OECD guidelines.

- Phase 2 (Microcosm) : Study biodegradation in soil/water systems under controlled conditions.

- Phase 3 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) and assess toxicity thresholds (LC50/EC50) .

Q. How to design a study evaluating its biological activity across cellular and organismal levels?

- Methodological Answer :

- In vitro : Screen for enzyme inhibition (e.g., kinase assays) at varying concentrations (1–100 µM) using fluorogenic substrates.

- In vivo : Use rodent models to assess pharmacokinetics (oral bioavailability, half-life) and histopathological changes. Dose-response curves and molecular docking simulations can link activity to structural motifs .

Q. What strategies validate catalytic or enzyme-inhibitory roles of this compound?

- Methodological Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays with/without the compound to determine inhibition constants (Ki).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (ΔH, ΔS).

- Mutagenesis studies : Identify active-site residues critical for interaction via site-directed mutagenesis .

Q. How to address conflicting data in cross-study comparisons of its reactivity?

- Methodological Answer : Apply comparative analysis frameworks:

- Variable isolation : Control for temperature, solvent purity, and catalyst batches.

- Meta-analysis : Pool datasets from multiple studies using standardized metrics (e.g., turnover frequency for catalysis) and assess heterogeneity via Q-test statistics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.